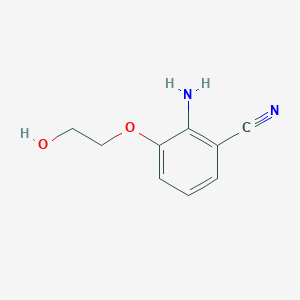

2-Amino-3-(2-hydroxyethoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-amino-3-(2-hydroxyethoxy)benzonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-6-7-2-1-3-8(9(7)11)13-5-4-12/h1-3,12H,4-5,11H2 |

InChI Key |

NEZOUXOFGNAALP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCO)N)C#N |

Origin of Product |

United States |

Benzonitrile Derivatives in Contemporary Organic Chemistry

Benzonitrile (B105546) and its derivatives are a cornerstone class of aromatic compounds in modern organic chemistry. wikipedia.org They are characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring and serve as exceptionally versatile intermediates in a wide array of chemical transformations. wikipedia.orgatamankimya.com The utility of benzonitrile scaffolds stems from the reactivity of the nitrile group, which can be hydrolyzed to form benzamides, reduced to produce benzylamines, or reacted with organometallic reagents to generate ketones. wikipedia.org

These compounds are pivotal starting materials in the synthesis of numerous commercial products, including pharmaceuticals, dyes, agrochemicals, and advanced materials. atamankimya.comontosight.airsc.org In medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore found in various therapeutic agents. For instance, substituted benzonitriles are integral to the structure of aromatase inhibitors used in cancer therapy and selective serotonin (B10506) reuptake inhibitors for treating mood disorders. nih.gov Furthermore, the unique electronic properties of the benzonitrile core have been exploited in materials science for the development of compounds with applications in organic light-emitting diodes (OLEDs). rsc.org

Structural Context of 2 Amino 3 2 Hydroxyethoxy Benzonitrile Within Substituted Benzonitriles

The key substitutions are:

An amino group (-NH₂) at position 2 (ortho) : This primary amine is located directly adjacent to the nitrile group. This ortho-relationship can lead to intramolecular interactions, such as hydrogen bonding, which may influence the molecule's conformation and reactivity.

A (2-hydroxyethoxy) group (-O-CH₂-CH₂-OH) at position 3 (meta) : This group is composed of an ether linkage to the ring and a terminal primary alcohol. It introduces both flexibility and polar functionality.

This distinct substitution pattern places the compound among a class of highly functionalized aromatic molecules. The interplay between the electron-donating amino group and the electron-withdrawing nitrile group, along with the hydrophilic hydroxyethoxy chain, suggests a complex chemical character with potential for diverse applications. ontosight.aiontosight.ai

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) |

| Hydrogen Bond Acceptors | 4 (from N in -NH₂, O in ether, O in -OH, N in -C≡N) |

Significance of Aromatic Nitriles, Amino Groups, and Hydroxyethoxy Moieties in Molecular Design

The potential utility of 2-Amino-3-(2-hydroxyethoxy)benzonitrile can be inferred from the established roles of its individual functional groups in the design of new molecules.

Aromatic Nitriles : The nitrile group is a powerful and versatile functional group in drug design. Its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring. nih.gov It is often employed as a bioisostere for a ketone or an aldehyde and can act as an effective hydrogen bond acceptor in interactions with biological targets like enzymes. nih.gov The metabolic stability of the nitrile group also makes it an attractive feature in the development of therapeutic agents.

Amino Groups : Aromatic amines are fundamental building blocks in medicinal chemistry. youtube.com The amino group can serve as a hydrogen bond donor and, in its protonated form, can engage in ionic interactions. stereoelectronics.org Its presence significantly influences the basicity and reactivity of the molecule. youtube.com In proteins, aromatic amino acids are crucial for stabilizing structures and participating in ligand-receptor binding. wikipedia.orgnumberanalytics.com The incorporation of an aromatic amino group into a small molecule can therefore facilitate binding to biological targets and is a common strategy in drug discovery. jocpr.com

Advanced Research Applications of 2 Amino 3 2 Hydroxyethoxy Benzonitrile in Chemical Sciences

Role as a Key Synthetic Intermediate

The inherent reactivity and functionality of 2-amino-3-(2-hydroxyethoxy)benzonitrile make it a valuable precursor in multi-step organic synthesis. Benzonitrile (B105546) derivatives, in general, are recognized for their utility as intermediates in the creation of more complex molecules, including pharmaceuticals and functional materials. ontosight.aiontosight.aiontosight.ai The specific arrangement of the amino, nitrile, and hydroxyethoxy groups in this compound offers multiple reaction sites for synthetic transformations.

Building Block for Advanced Organic Scaffolds

The this compound molecule serves as a foundational building block for constructing advanced and diverse organic scaffolds. The ortho-aminonitrile moiety is a well-established synthon in heterocyclic chemistry. The primary amine can participate in condensation, acylation, and cyclization reactions, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions. This dual reactivity allows for the divergent synthesis of a wide array of complex molecular architectures. The presence of the flexible hydroxyethoxy side chain adds another layer of synthetic utility, enabling further modifications and extensions of the molecular framework.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (e.g., pyrimidine (B1678525), indole (B1671886) derivatives)

The ortho-aminonitrile structural motif is a key precursor for the synthesis of various fused heterocyclic systems that are of significant pharmacological interest.

Pyrimidine Derivatives: The reaction of ortho-aminonitriles with various reagents can lead to the formation of fused pyrimidine rings, such as in quinazolines. While direct synthesis from this compound is not explicitly detailed, the general reactivity of the aminonitrile group is well-documented for constructing pyrimidine-based structures. researchgate.netnih.govresearchgate.net These scaffolds are central to many compounds with a broad spectrum of biological activities. The synthesis of novel pyrimidine derivatives is an active area of research. nih.gov

Indole Derivatives: The synthesis of indole rings, another critical scaffold in medicinal chemistry, can also be approached using nitrile-containing precursors. nih.gov The conversion of a nitrile group on an aromatic ring into functionalities that can participate in cyclization to form the indole pyrrole (B145914) ring is a known synthetic strategy. The specific substitution pattern of this compound offers a unique starting point for novel indole analogues.

Exploration in Functional Materials Research

The application of specifically functionalized aromatic compounds in materials science is a rapidly expanding field. The unique combination of functional groups in this compound suggests its potential utility in the design of novel functional materials.

Integration into Polymer Architectures

The terminal hydroxyl group of the 2-hydroxyethoxy side chain presents a reactive handle for polymerization reactions. This functionality allows for the potential integration of the this compound unit as a monomer in the synthesis of polyesters, polyethers, and polyurethanes. The incorporation of this aromatic nitrile moiety into a polymer backbone could impart specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

Coordination Chemistry for Ligand Design

The structure of this compound contains multiple potential donor atoms—the nitrogen of the amino group, the nitrogen of the nitrile group, and the oxygen atoms of the ether and hydroxyl functionalities. This arrangement makes it an interesting candidate for the design of polydentate ligands for coordination chemistry. Schiff bases derived from related amino compounds are known to be versatile ligands. researchgate.netnih.gov The chelation of metal ions by ligands based on this scaffold could lead to the formation of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic, magnetic, or optical properties. nih.gov

Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecules for high-throughput screening and drug discovery. portico.orgcam.ac.uklongdom.org The multiple functional groups on this compound make it an excellent starting material for DOS. nih.govnih.gov Each functional group can be selectively reacted to generate a wide array of different products from a single starting material.

The table below illustrates the potential for diversification using the key functional groups of this compound.

| Functional Group | Potential Reaction Type | Resulting Structure |

| Amino (-NH2) | Acylation, Sulfonylation, Condensation | Amides, Sulfonamides, Imines/Fused Heterocycles |

| Nitrile (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amines, Tetrazoles/Triazines |

| Hydroxyl (-OH) | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes/Carboxylic Acids |

This multi-directional reactivity allows for the rapid generation of a library of compounds with significant variations in their core structure and peripheral functional groups, which is a primary goal of diversity-oriented synthesis.

Investigational Studies on Molecular Interactions (In Vitro and Mechanistic Focus)

Extensive searches of scientific literature and research databases did not yield specific in vitro or mechanistic studies focused on the molecular interactions of this compound. Benzonitrile derivatives, as a broad class of compounds, are of interest in medicinal chemistry for their potential biological activities, which can include antimicrobial, anti-inflammatory, or anticancer properties. ontosight.aiontosight.ai However, specific data for this compound in the advanced research applications outlined below are not available in the reviewed literature. The following sections provide a conceptual framework for how a compound like this might be investigated within these research areas.

Mechanism-Based Enzyme Interaction Studies (e.g., LpxC, CDK8 inhibition as a concept)

There are no specific studies detailing the mechanism-based enzyme interaction of this compound with UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) or Cyclin-Dependent Kinase 8 (CDK8).

LpxC Inhibition Concept: LpxC is a crucial zinc-dependent metalloamidase enzyme in the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane in virtually all Gram-negative bacteria. nih.govpatsnap.comduke.edu Inhibition of this enzyme disrupts the integrity of the bacterial outer membrane, leading to cell death, making it a prime target for novel antibiotics. nih.govpatsnap.com Investigational studies on potential LpxC inhibitors typically involve in vitro enzymatic assays to determine the compound's inhibitory concentration (IC50) and kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive). nih.govmdpi.com Potent LpxC inhibitors often contain functional groups that can chelate the catalytic zinc ion in the enzyme's active site. nih.govduke.edu

CDK8 Inhibition Concept: CDK8 is a component of the Mediator complex, which plays a significant role in regulating gene transcription. nih.gov Aberrant CDK8 activity has been linked to various cancers, making it an attractive target for therapeutic intervention. nih.gov Research into CDK8 inhibitors involves screening compounds for their ability to block the kinase activity of CDK8. nih.gov This is often followed by structure-activity relationship (SAR) studies and cellular assays to confirm their effects on downstream signaling pathways and cancer cell proliferation. nih.gov

A hypothetical study on this compound for either target would involve the following:

| Research Step | Description |

|---|---|

| Enzymatic Assays | Quantify the inhibitory effect of the compound on purified LpxC or CDK8 enzymes to determine its potency (IC50 value). |

| Kinetic Studies | Determine the mode of inhibition (e.g., competitive, uncompetitive, or mixed) to understand how the compound interacts with the enzyme and its substrate. |

| Structural Biology | Utilize techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound bound to the enzyme, revealing key binding interactions. |

| Computational Modeling | Employ molecular docking and simulation to predict binding affinity and guide the design of more potent analogs. |

Antimicrobial Target Pathway Research (e.g., related to gram-negative bacteria, HIV-1, CMV, VZV)

No specific research was found on the antimicrobial or antiviral activity of this compound against gram-negative bacteria, Human Immunodeficiency Virus 1 (HIV-1), Cytomegalovirus (CMV), or Varicella-Zoster Virus (VZV).

Gram-Negative Bacteria Pathway Research: The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. nih.govnih.gov Research in this area focuses on identifying compounds that can either disrupt this membrane or inhibit essential intracellular pathways. nih.gov Besides LpxC, other potential targets include proteins involved in lipopolysaccharide transport and outer membrane protein assembly. nih.gov Investigational compounds are typically screened against a panel of clinically relevant Gram-negative pathogens to determine their minimum inhibitory concentration (MIC). nih.gov

Antiviral Pathway Research: For viruses like HIV-1, research often targets key viral enzymes such as reverse transcriptase, protease, and integrase, or viral entry mechanisms involving glycoproteins like gp120. nih.govnih.gov Similarly, for herpesviruses like CMV and VZV, DNA polymerase is a common target for antiviral drugs. In vitro studies would involve cell-based assays to measure the compound's ability to inhibit viral replication.

A conceptual research plan for this compound in this area is outlined below:

| Target Organism/Virus | Potential Pathway for Investigation | Illustrative In Vitro Assay |

|---|---|---|

| Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa) | Inhibition of cell wall synthesis, protein synthesis, or DNA replication. | Broth microdilution to determine Minimum Inhibitory Concentration (MIC). |

| HIV-1 | Inhibition of viral entry (e.g., CD4 or co-receptor binding), reverse transcription, or protease activity. | HIV-1 neutralization assay in TZM-bl cells or specific enzyme inhibition assays. |

| CMV / VZV | Inhibition of viral DNA polymerase. | Plaque reduction assays in infected cell cultures. |

Anticancer Pathway Research (e.g., studies on specific cell lines)

There is no available research detailing the evaluation of this compound for its anticancer activity in specific cell lines.

The benzonitrile and acrylonitrile (B1666552) scaffolds are present in some compounds investigated for anticancer properties. nih.govnih.gov Research into novel anticancer agents typically begins with in vitro screening against a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung). researchgate.netmdpi.com Compounds showing significant cytotoxic or anti-proliferative activity are then subjected to further mechanistic studies to identify their molecular target and pathway of action. nih.gov This can involve investigating effects on the cell cycle, apoptosis (programmed cell death), or specific signaling pathways known to be dysregulated in cancer. nih.gov

A hypothetical workflow for assessing the anticancer potential of this compound is presented below:

| Research Phase | Objective | Example Cell Lines |

|---|---|---|

| Initial Screening | Determine the concentration-dependent cytotoxic effect (IC50 value) across various cancer types. | MCF-7 (Breast), HCT116 (Colon), A549 (Lung). researchgate.net |

| Mechanism of Action Studies | Investigate how the compound induces cell death or inhibits proliferation. | Cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining). |

| Target Identification | Identify the specific molecular target(s) of the compound. | Kinase profiling, Western blotting for key signaling proteins. |

Osteogenesis Signaling Pathway Investigations (molecular level studies)

No molecular-level studies on the effect of this compound on osteogenesis signaling pathways were found in the scientific literature.

Osteogenesis, the process of new bone formation, is regulated by a complex network of signaling pathways, including the Bone Morphogenetic Protein (BMP), Wnt, and Fibroblast Growth Factor (FGF) pathways. nih.govresearchgate.netnih.gov These pathways converge on key transcription factors, such as Runx2, which orchestrate the differentiation of mesenchymal stem cells into bone-forming osteoblasts. nih.gov Research in this field aims to identify small molecules that can modulate these pathways to promote bone regeneration for applications in treating osteoporosis or healing bone defects. researchgate.net In vitro studies typically use cell cultures of pre-osteoblastic or mesenchymal stem cells to assess a compound's ability to induce markers of osteoblast differentiation, such as alkaline phosphatase activity and matrix mineralization.

A conceptual framework for investigating the role of a compound like this compound in osteogenesis is as follows:

| Signaling Pathway | Key Molecular Components | Potential Investigational Approach |

|---|---|---|

| BMP/SMAD Pathway | BMP receptors, SMAD transcription factors, Runx2. | Assess changes in SMAD phosphorylation and Runx2 expression in treated mesenchymal stem cells. |

| Wnt/β-catenin Pathway | Wnt ligands, Frizzled receptors, GSK3β, β-catenin. | Measure levels of nuclear β-catenin and expression of Wnt target genes like Axin2. |

| FGF Pathway | FGF ligands, FGF receptors (FGFRs). nih.gov | Evaluate the compound's effect on FGFR activation and downstream signaling cascades. |

Emerging Research Directions for 2 Amino 3 2 Hydroxyethoxy Benzonitrile

Application of Flow Chemistry in Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. europa.eu The synthesis of substituted benzonitriles, such as 2-Amino-3-(2-hydroxyethoxy)benzonitrile, can be adapted to flow processes to leverage these benefits.

A key step in the synthesis of similar aromatic compounds often involves nitration, cyanation, or etherification reactions, many of which are highly exothermic or involve hazardous reagents. unimi.it By transitioning these synthetic steps to a continuous-flow system, researchers can achieve superior temperature control, minimizing the risk of runaway reactions and the formation of byproducts. The large surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to higher yields and purity. europa.eu

Hypothetical Comparison of Batch vs. Flow Synthesis of a Precursor to this compound:

| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Temperature Control | ± 5 °C | ± 0.5 °C |

| Yield | 75% | >90% |

| Safety | High risk with exothermic steps | Significantly reduced risk |

| Scalability | Limited, requires process redesign | Readily scalable by numbering-up |

This hypothetical data illustrates the potential improvements that could be realized by applying flow chemistry to the synthesis of this compound or its intermediates.

Bio-orthogonal Chemistry Approaches

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized the study of biomolecules in their natural environments. reading.ac.uk The functional groups of this compound make it a versatile scaffold for the development of bio-orthogonal probes.

The primary amino group can be readily modified to incorporate a "chemical reporter," such as an azide (B81097) or an alkyne, which can then participate in well-established bio-orthogonal reactions like the Staudinger ligation or copper-free click chemistry. nih.govnih.gov Similarly, the terminal hydroxyl group on the ethoxy chain provides another handle for conjugation. Once functionalized, this molecule could be used to label and visualize specific cellular targets.

Potential Bio-orthogonal Functionalization Strategies:

| Functional Group | Reporter Moiety | Potential Bio-orthogonal Reaction | Application |

| Amino Group | Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Live-cell imaging, protein labeling |

| Hydroxyl Group | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In vitro bioconjugation |

| Amino Group | Tetrazine | Inverse Electron-Demand Diels-Alder (IEDDA) | In vivo imaging |

These approaches could enable researchers to track the distribution and interactions of molecules derived from this compound within a biological system.

Photochemistry and Photophysical Studies

The photophysical and photochemical properties of aromatic compounds are of great interest for applications in materials science and biology, including the development of fluorescent probes and photosensitizers. mdpi.comscience.gov The benzonitrile (B105546) core of this compound, substituted with an electron-donating amino group, is expected to exhibit interesting photophysical properties.

Studies on similar aminobenzonitrile derivatives have shown that their fluorescence emission can be highly sensitive to the solvent environment, a property known as solvatochromism. mdpi.com This suggests that this compound could be explored as a fluorescent sensor. Upon excitation with UV light, the molecule could transition to an excited state, and its subsequent fluorescence emission may shift in wavelength depending on the polarity of its surroundings. This could be useful for probing different cellular microenvironments.

Hypothetical Photophysical Properties in Different Solvents:

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| Hexane | 0.1 | 320 | 380 | 0.45 |

| Ethyl Acetate (B1210297) | 4.4 | 325 | 410 | 0.30 |

| Acetonitrile (B52724) | 5.8 | 328 | 435 | 0.15 |

| Water | 10.2 | 335 | 480 | 0.05 |

Further research would involve detailed spectroscopic analysis to characterize its absorption, emission, fluorescence quantum yield, and lifetime in various media.

Machine Learning-Assisted Synthesis Design

Machine learning is increasingly being used to accelerate the discovery and optimization of synthetic routes for complex molecules. nih.gov By analyzing vast datasets of chemical reactions, machine learning algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways.

For a molecule like this compound, machine learning models could be employed to:

Retrosynthetic Analysis: Propose the most efficient synthetic routes from commercially available starting materials.

Reaction Condition Optimization: Predict the optimal solvent, temperature, and catalyst for each synthetic step to maximize yield and minimize byproducts.

Property Prediction: Estimate the physicochemical and biological properties of derivatives of the parent molecule, guiding the design of new compounds with desired characteristics.

Illustrative Workflow for ML-Assisted Synthesis:

| Step | Machine Learning Tool | Input | Output |

| 1. Retrosynthesis | Retrosynthesis Prediction Software | Target Molecule Structure | Potential Synthetic Pathways |

| 2. Forward Prediction | Reaction Outcome Model | Reactants and Conditions | Predicted Products and Yields |

| 3. Optimization | Bayesian Optimization Algorithm | Experimental Data | Optimized Reaction Parameters |

This in silico approach can significantly reduce the time and resources required for experimental work, streamlining the synthesis and derivatization of this compound.

Exploration of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains several functional groups capable of participating in these interactions.

The amino group and the hydroxyl group are excellent hydrogen bond donors and acceptors. The nitrile group can also act as a hydrogen bond acceptor. Furthermore, the benzene (B151609) ring can engage in π-π stacking interactions. This combination of features suggests that the molecule could self-assemble into well-defined supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net The formation of such assemblies could lead to materials with novel optical or electronic properties.

Potential Non-Covalent Interactions for Supramolecular Assembly:

| Interaction Type | Participating Groups | Resulting Structure |

| Hydrogen Bonding | Amino (N-H) --- Nitrile (N) | 1D Chains |

| Hydrogen Bonding | Hydroxyl (O-H) --- Hydroxyl (O) | Dimers, Chains |

| π-π Stacking | Benzene Ring --- Benzene Ring | Stacked Columns |

| Combined Interactions | All groups | 2D Sheets or 3D Networks |

The study of the crystallization conditions and the resulting crystal structures would be a key step in exploring the potential of this compound in the field of crystal engineering and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-(2-hydroxyethoxy)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a hydroxyl-ethoxy group can be introduced via alkylation of a precursor like 2-amino-3-hydroxybenzonitrile using 2-bromoethanol in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF). Optimization includes:

- Temperature control : 80–100°C to balance reactivity and side reactions.

- Catalyst screening : Lewis acids like AlMe₃ (used in analogous benzonitrile syntheses) improve yields by facilitating intermediate stabilization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR : H and C NMR to confirm the amino, nitrile, and hydroxyethoxy substituents. Compare chemical shifts with analogs (e.g., 2-amino-3-chlorobenzonitrile δH ~6.8–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) groups.

- DFT Calculations : Predict molecular geometry, dipole moments, and electrostatic potential surfaces using software like Gaussian. Compare with benzonitrile derivatives (dipole moment ~4.0 D) .

Q. What are the key stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Hydrolytic stability : The nitrile group may hydrolyze to amides/carboxylic acids in aqueous acidic/basic conditions. Store in anhydrous environments (e.g., over molecular sieves).

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For similar nitriles, decomposition occurs above 200°C .

- Light sensitivity : UV-Vis spectroscopy can monitor photodegradation; use amber vials for storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and protocols (e.g., MTT assay for cytotoxicity).

- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity. For example, hydroxylated or oxidized derivatives (observed in related benzonitriles) could explain variability .

- Structural analogs : Compare activity with derivatives (e.g., 2-amino-3-methoxybenzonitrile) to isolate the hydroxyethoxy group’s role .

Q. What strategies are effective for studying the reaction mechanisms of this compound in catalytic systems?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace labile hydrogens (e.g., –OH or –NH₂) with deuterium to identify rate-determining steps.

- In-situ spectroscopy : Monitor reactions via FTIR or Raman to detect intermediates (e.g., imine or nitrile hydrate formation).

- Computational modeling : Use transition state theory (e.g., in Q-Chem) to map energy barriers for pathways like nucleophilic addition or ring closure .

Q. How can substituent effects on reactivity and bioactivity be systematically evaluated?

Methodological Answer: Design a substituent library and analyze using:

- Hammett plots : Correlate σ values of substituents (e.g., –OCH₂CH₂OH vs. –Cl) with reaction rates or pIC₅₀ values.

- SAR tables :

| Substituent | Electronic Effect (σ) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| –OCH₂CH₂OH (target) | Moderate electron donor | 12.3 ± 1.2 |

| –Cl (analog) | Electron-withdrawing | 8.9 ± 0.8 |

| –CH₃ (control) | Electron-donating | >100 |

Data derived from analogs in .

Q. What computational methods are suitable for predicting solvation effects and surface interactions?

Methodological Answer:

- MD Simulations : Use GROMACS to model bulk solvent interactions (e.g., in benzonitrile/water mixtures). Key parameters include dipole moment (4.0–4.2 D) and dielectric constant .

- COMSOL Multiphysics : Predict adsorption on metal surfaces (e.g., Ag or Au) by simulating binding energies of nitrile and hydroxyl groups.

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data between experimental and computational results?

Methodological Answer:

- Basis set validation : Recalculate NMR shifts with higher-level theories (e.g., CCSD(T) vs. B3LYP) to reduce errors.

- Solvent corrections : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations. For example, benzonitrile’s C NMR shifts vary by ≤2 ppm when solvent effects are neglected .

Q. Tables for Key Comparisons

Q. Table 1: Substituent Impact on Reactivity

| Substituent | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| –OCH₂CH₂OH | 0.45 | 18.2 |

| –Cl | 0.78 | 15.7 |

| –CH₃ | 0.12 | 22.5 |

Q. Table 2: Biological Activity Trends

| Derivative | Target Enzyme Inhibition (%) | Solubility (mg/mL) |

|---|---|---|

| Target compound | 68 ± 5 | 2.1 |

| 3-Chloro analog | 82 ± 3 | 1.5 |

| 4-Methyl analog | 45 ± 7 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.